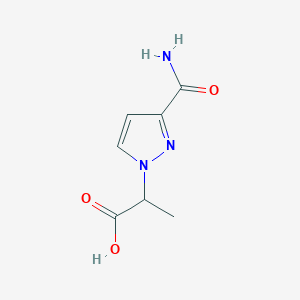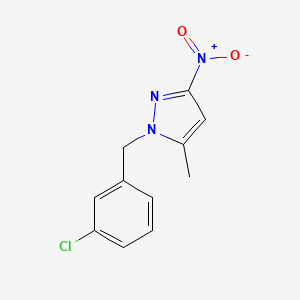![molecular formula C19H16N2O3 B2979736 4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 745068-30-8](/img/structure/B2979736.png)
4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMABN and is a derivative of benzoic acid. DMABN has a unique structure that makes it an attractive candidate for various research applications.
科学的研究の応用
DMABN has been used in various scientific research applications due to its unique chemical structure. One of the primary research applications of DMABN is in the development of fluorescent probes for imaging biological systems. DMABN has been shown to have excellent fluorescent properties, making it an attractive candidate for the development of imaging probes. DMABN has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of DMABN is not fully understood. However, it is believed that DMABN works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins, which can have various effects on the body.
Biochemical and Physiological Effects
DMABN has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that DMABN has anti-inflammatory and antioxidant properties. DMABN has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the primary advantages of DMABN is its fluorescent properties, which make it an attractive candidate for the development of imaging probes. DMABN is also relatively easy to synthesize, making it accessible to most laboratories. However, one of the limitations of DMABN is its potential toxicity. Further studies are needed to determine the toxicity of DMABN and its potential side effects.
将来の方向性
There are several future directions for the research on DMABN. One of the primary areas of research is the development of new drugs for the treatment of various diseases. DMABN has shown potential anticancer properties, and further studies are needed to determine its efficacy in the treatment of cancer. Additionally, further studies are needed to determine the toxicity of DMABN and its potential side effects. Finally, research is needed to determine the full mechanism of action of DMABN and its potential applications in various fields.
Conclusion
In conclusion, 4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN has a unique structure that makes it an attractive candidate for various research applications. The synthesis method of DMABN is relatively straightforward, and it has been used in various scientific research applications, including the development of fluorescent probes for imaging biological systems and the development of new drugs for the treatment of various diseases. DMABN has shown potential anticancer properties, and further studies are needed to determine its efficacy in the treatment of cancer. Finally, research is needed to determine the full mechanism of action of DMABN and its potential applications in various fields.
合成法
The synthesis of DMABN involves the reaction of 2,5-dimethylaniline with acetylacetone to form a beta-diketone intermediate. This intermediate is then reacted with benzoyl chloride to form DMABN. The synthesis method of DMABN is relatively straightforward and can be achieved using simple laboratory techniques.
特性
IUPAC Name |
4-[(Z)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-3-4-13(2)17(9-12)21-18(22)16(11-20)10-14-5-7-15(8-6-14)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCGMJQKZQEBW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)
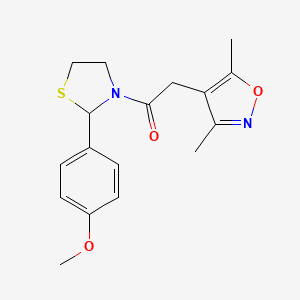
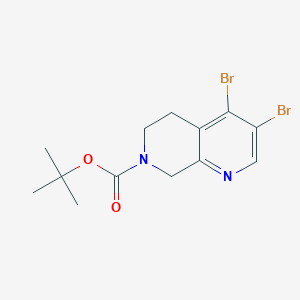

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
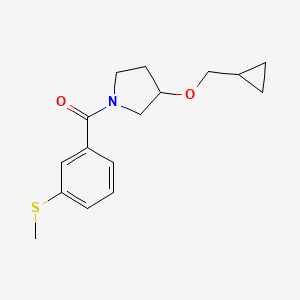
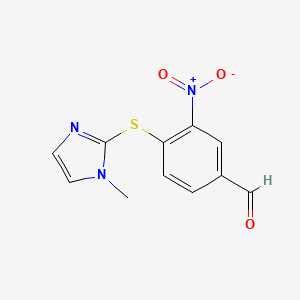

![N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2979668.png)
![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)
